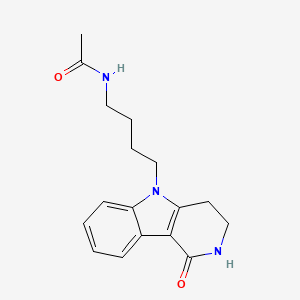

![molecular formula C16H33GdN5O10 B10862281 2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate](/img/structure/B10862281.png)

2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gadodiamide hydrate is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) procedures. It is a linear, non-ionic compound that enhances the visibility of blood vessels and abnormal structures in the body, including the central nervous system . Gadodiamide hydrate is known for its ability to cross the blood-brain barrier, making it particularly useful in cranial and spinal imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gadodiamide involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with methylamine hydrochloride in the presence of pyridine and acetic anhydride to form diethylenetriaminepentaacetic anhydride. This intermediate then reacts with gadolinium oxide, which has been acidified by hydrochloric acid, to form gadodiamide . The reaction conditions are mild, and the process is suitable for industrial production due to its high yield and convenient post-treatment .

Chemical Reactions Analysis

Types of Reactions: Gadodiamide primarily undergoes complexation reactions due to its gadolinium core. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The synthesis of gadodiamide involves reagents such as diethylenetriaminepentaacetic acid, methylamine hydrochloride, pyridine, acetic anhydride, and gadolinium oxide . The reaction conditions are generally mild, involving standard laboratory temperatures and pressures .

Major Products: The primary product of these reactions is gadodiamide itself, which is used as a contrast agent in MRI procedures .

Scientific Research Applications

Gadodiamide hydrate is extensively used in medical imaging to enhance the contrast of MRI scans. It helps in the visualization of lesions with abnormal vascularity in the brain, spine, and other body parts . Additionally, it is used in magnetic resonance angiography (MRA) to detect and localize stenosis in renal and aorto-iliac arteries .

Mechanism of Action

Gadodiamide exerts its effects by developing a magnetic moment when placed in a magnetic field. This magnetic moment alters the relaxation rates of water protons in its vicinity, enhancing the contrast in MRI images . The compound does not undergo metabolism and is excreted unchanged by the kidneys .

Comparison with Similar Compounds

Similar Compounds:

- Gadopentetic acid (Magnevist)

- Gadobutrol (Gadovist)

- Gadoteridol (ProHance)

Uniqueness: Gadodiamide is unique due to its linear, non-ionic structure, which makes it less stable than macrocyclic or ionic gadolinium-based contrast agents . This can lead to more gadolinium retention in the brain, potentially causing side effects . its ability to cross the blood-brain barrier and provide high-quality imaging of the central nervous system makes it a valuable tool in medical diagnostics .

Properties

Molecular Formula |

C16H33GdN5O10 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate |

InChI |

InChI=1S/C16H29N5O8.Gd.2H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;2*1H2 |

InChI Key |

YLNVEPWHMLRNRL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.O.O.[Gd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862206.png)

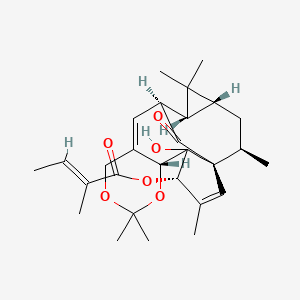

![[(1S,6R,13S)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate](/img/structure/B10862209.png)

![[(4S,5S,6R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B10862246.png)

![[1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B10862247.png)

![(E)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B10862254.png)

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B10862267.png)